Methyl 6-methoxy-5-nitronicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methoxy-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-14-7-6(10(12)13)3-5(4-9-7)8(11)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGHVJUGJZGYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372623 | |
| Record name | methyl 6-methoxy-5-nitronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59237-49-9 | |
| Record name | methyl 6-methoxy-5-nitronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Elucidation of Reaction Pathways
In-depth Analysis of Nitration Mechanisms in Pyridine (B92270) Systems
The nitration of pyridine rings is notoriously challenging compared to the nitration of benzene. The lone pair of electrons on the pyridine nitrogen atom makes it basic, leading to protonation under the strongly acidic conditions of typical nitrating mixtures (e.g., nitric acid and sulfuric acid). This forms a pyridinium (B92312) ion, which is highly electron-deficient and strongly deactivated towards electrophilic aromatic substitution. youtube.comresearchgate.net Consequently, forcing conditions such as high temperatures are required, often resulting in very low yields of the desired nitropyridine. youtube.com
To overcome these limitations, alternative nitration strategies have been developed. One of the most effective methods for preparing 3-nitropyridines involves a mechanism that avoids direct electrophilic attack on a deactivated ring. This process utilizes dinitrogen pentoxide (N₂O₅) in an organic solvent. researchgate.netrsc.orgntnu.no The reaction proceeds not through a standard electrophilic aromatic substitution, but via the formation of an N-nitropyridinium ion intermediate. researchgate.net This intermediate is then subjected to nucleophilic attack, leading to a rearrangement that installs the nitro group at the 3-position (or 5-position in a nicotinate (B505614) ester).
A more recent approach employs a dearomatization-rearomatization strategy under mild, catalyst-free conditions. acs.org This method can use reagents like tert-butyl nitrite (B80452) (TBN) as an electrophilic NO₂ radical source. The pyridine derivative first undergoes a dearomatizing cycloaddition, and the resulting intermediate is then nitrated via a radical pathway, followed by rearomatization to yield the meta-nitro-pyridine. acs.org This technique is notable for its high regioselectivity, which is often independent of the electronic properties of the substituents already on the pyridine ring. acs.org
| Nitration Method | Reagents | Key Features | Typical Outcome for Pyridine |
| Classical Electrophilic Substitution | HNO₃ / H₂SO₄ | Requires harsh conditions (e.g., 300°C). youtube.com | Very low yield (~6%) of 3-nitropyridine (B142982). youtube.com |
| Dinitrogen Pentoxide Method | N₂O₅, then NaHSO₃/H₂O | Proceeds via an N-nitropyridinium intermediate and a acs.orgrsc.org sigmatropic shift. researchgate.netrsc.org | Good yield (e.g., 77%) of 3-nitropyridine. researchgate.net |
| Dearomatization-Rearomatization | TBN, TEMPO, O₂ | Mild, one-pot, radical-based mechanism. acs.org | Highly regioselective meta-nitration. acs.org |
Role of Transient Intermediates in Nicotinate Formation Reactions
The formation of 3-nitropyridine derivatives, including Methyl 6-methoxy-5-nitronicotinate, via the dinitrogen pentoxide method is critically dependent on the formation and reaction of transient intermediates. The initial reaction between the pyridine compound and N₂O₅ generates an N-nitropyridinium salt. researchgate.netrsc.orgrsc.org This species is unstable and serves as the precursor for the subsequent steps.
Upon treatment with an aqueous solution of sodium bisulfite (NaHSO₃), the N-nitropyridinium ion is attacked by the nucleophilic bisulfite. This leads to the formation of unstable dihydropyridine (B1217469) adducts. rsc.orgrsc.org Studies have identified key transient species such as N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid . rsc.org
The crucial step in the mechanism is the rearrangement of the N-nitro-1,2-dihydropyridine intermediate. The nitro group migrates from the nitrogen atom to the C3 position of the pyridine ring. Evidence strongly suggests that this migration occurs via a acs.orgrsc.org sigmatropic shift , a type of pericyclic reaction, rather than through the dissociation into an ion pair within a solvent cage. researchgate.netrsc.orgrsc.org Following the migration, the elimination of bisulfite re-aromatizes the ring to yield the final 3-nitropyridine product. ntnu.no
Catalytic Action and Efficiency of Organocatalysts (e.g., 2-pyridone, pyridine) in Ester Modifications
While nitration modifies the pyridine ring, the ester group of this compound can be modified using organocatalysis. 2-Pyridone and its derivatives have emerged as highly effective tautomeric catalysts for ester modification reactions, particularly for ester-amide exchange (aminolysis). chemrxiv.orgchemrxiv.org
The catalytic action of 2-pyridone stems from its ability to exist in equilibrium with its tautomer, 2-hydroxypyridine (B17775). chemrxiv.org This allows it to act as a bifunctional catalyst, activating both the ester and the amine nucleophile simultaneously through a network of hydrogen bonds. rsc.org In the proposed mechanism for ester aminolysis, the 2-pyridone nitrogen acts as a Brønsted base to deprotonate the amine, increasing its nucleophilicity. Simultaneously, the hydroxyl group of the 2-hydroxypyridine tautomer acts as a Brønsted acid, protonating the ester's carbonyl oxygen and increasing its electrophilicity. rsc.orgresearchgate.net This dual activation significantly accelerates the rate of aminolysis.
The efficiency of the catalyst can be tuned by introducing substituents onto the 2-pyridone ring. Research has shown that adding electron-donating groups at the 5-position of the 2-pyridone catalyst enhances its performance. chemrxiv.orgchemrxiv.org
| Catalyst | Substituent at 5-Position | Relative Catalytic Activity | Rationale |
| 2-Pyridone | -H | Baseline | Standard tautomeric catalytic activity. chemrxiv.org |
| 5-Methoxy-2-pyridone | -OCH₃ | Enhanced | The electron-donating methoxy (B1213986) group increases the basicity of the ring nitrogen, improving its ability to activate the amine. chemrxiv.org |
| 5-Pyrrolidino-2-pyridone | -NC₄H₈ | Superior | The strongly electron-donating pyrrolidino group provides a significant boost to the catalyst's activity. chemrxiv.orgchemrxiv.org |
Stereochemical Control and Regioselectivity in Nicotinate Synthesis
Regioselectivity: Achieving the correct placement of the nitro group at the C5 position is a critical aspect of synthesizing this compound. The regiochemical outcome of the nitration is directed by both the inherent electronic properties of the substituted pyridine ring and the reaction mechanism. In the case of the dinitrogen pentoxide method, the mechanism inherently favors substitution at the 3-position (meta to the ring nitrogen) via the acs.orgrsc.org sigmatropic shift. researchgate.netrsc.org For a nicotinate ester, which has the ester group at C3, this corresponds to substitution at C5. The presence of the electron-donating methoxy group at C6 and the electron-withdrawing methyl ester at C3 work in concert to electronically favor the introduction of the nitro group at the C5 position. Similarly, modern dearomatization-rearomatization strategies show a strong preference for meta-nitration. acs.org
Stereochemical Control: While the synthesis of this compound itself does not create a new stereocenter, subsequent reactions on the nicotinate framework can. Controlling the stereochemistry in such transformations is a key challenge in organic synthesis. Two primary strategies are employed:
Substrate Control: Existing stereocenters within the molecule can direct the stereochemical outcome of a new reaction. youtube.com For example, the stereochemistry of a group on a side chain attached to the nicotinate ring could influence the approach of a reagent to the ring itself. youtube.com
Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemistry of a reaction. After the reaction is complete, the auxiliary is removed. youtube.com This method is powerful but requires additional synthetic steps.
Furthermore, catalyst-controlled enantioselective reactions on nicotinate derivatives are possible. For instance, the regioselective addition of nucleophiles to activated nicotinate salts can be rendered highly enantioselective by using a transition metal catalyst (like Rhodium) complexed with a chiral ligand, yielding dihydropyridine products with high enantiomeric excess (ee). nih.gov
Kinetic and Thermodynamic Considerations in Reaction Control
The outcome of a chemical reaction can be governed by two different principles: kinetic control and thermodynamic control.
Kinetic Control: Under kinetic control (typically at lower temperatures), the major product is the one that is formed the fastest. This product arises from the reaction pathway with the lowest activation energy (Ea). youtube.com
The nitration of pyridine derivatives via the acs.orgrsc.org sigmatropic shift is best understood as a kinetically controlled process. Pericyclic reactions are governed by orbital symmetry rules, and the transition state leading to the meta-substituted product is energetically favored. Experimental kinetic data for the formation of 3-nitropyridine from its transient N-nitro-1,2-dihydropyridine-2-sulfonic acid intermediate supports this view. rsc.org
| Kinetic Parameter | Value for 3-Nitropyridine Formation | Implication |
| Activation Enthalpy (ΔH‡) | 32(1) kcal mol⁻¹ | Represents the energy barrier that must be overcome for the reaction to proceed. rsc.org |
| Activation Entropy (ΔS‡) | 31(4) cal K⁻¹ mol⁻¹ | The positive value suggests a more disordered transition state compared to the reactant, which is consistent with a cyclic rearrangement mechanism. rsc.org |
These parameters define the rate of the reaction and confirm that the pathway to the 3-nitro product, while having a substantial energy barrier, is a well-defined kinetic process. The high regioselectivity observed implies that the activation energy for the acs.orgrsc.org shift to the C3 position is significantly lower than for any potential competing pathways, making it the dominant kinetic outcome.
Advanced Spectroscopic and Structural Characterization of Nicotinate Esters
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for Methyl 6-methoxy-5-nitronicotinate, are available in the searched scientific literature. This information is crucial for the definitive assignment of the proton and carbon skeletons of the molecule.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Formula Determination
Detailed mass spectrometry data, including the molecular ion peak and fragmentation patterns from both low-resolution and high-resolution mass spectrometry, have not been reported for this compound. Such data would be essential for confirming its molecular weight and elemental composition.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Specific infrared absorption frequencies for the characteristic functional groups of this compound, such as the ester carbonyl, the nitro group, the C-O-C ether linkage, and the aromatic pyridine (B92270) ring, are not documented.
X-ray Crystallography for Definitive Solid-State Structure Elucidation and Conformational Analysis
There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of its atoms in the solid state is unavailable.
Chromatographic Techniques for Isolation, Purification, and Purity Assessment (e.g., TLC, HPLC, LC-MS)
While general chromatographic methods are used for related compounds, specific conditions for the separation, purification, and purity analysis of this compound using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) have not been detailed in the available literature.
Computational Chemistry and Theoretical Studies of Methyl 6 Methoxy 5 Nitronicotinate
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. By applying DFT methods, a stable, low-energy three-dimensional arrangement of the atoms in Methyl 6-methoxy-5-nitronicotinate can be calculated. This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles.
The optimization is typically performed using a specific functional, such as B3LYP or M06-2X, combined with a basis set like 6-311G(d,p), which defines the mathematical functions used to describe the orbitals. mdpi.com Once optimized, the resulting geometry represents the most stable conformation of the molecule. For instance, analysis of related structures like 2-methoxy-4,6-diphenylnicotinonitrile has shown that DFT can determine the planarity and dihedral angles between the pyridine (B92270) and adjacent rings. nih.gov
Beyond geometry, DFT is used to analyze the electronic properties. The molecular electrostatic potential (MEP) map is a key output, which visualizes the charge distribution across the molecule. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Results) This table presents hypothetical data that would be obtained from a DFT calculation to illustrate the type of results generated.
| Parameter | Atom Connections | Value |
|---|---|---|
| Bond Lengths | (Å) | |
| C-N (Pyridine) | 1.34 | |
| C=O (Ester) | 1.21 | |
| C-O (Ester) | 1.36 | |
| C-O (Methoxy) | 1.37 | |
| N-O (Nitro) | 1.22 | |
| Bond Angles | (°) | |
| O=C-O (Ester) | 124.0 | |
| C-N-O (Nitro) | 118.0 | |
| Dihedral Angle | (°) |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (e.g., HOMO-LUMO gaps, Fukui indices)
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile, while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. materialsciencejournal.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small gap suggests the molecule is more reactive.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Chemical Softness (σ): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule. materialsciencejournal.org
For a more detailed, atom-specific prediction of reactivity, Fukui functions are calculated. These functions identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more nuanced view than the MEP map alone. researchgate.net
Table 2: Illustrative FMO Analysis and Global Reactivity Descriptors (Hypothetical) This table shows example values for FMO analysis, similar to those calculated for related heterocyclic compounds.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.50 |
| ELUMO | -3.20 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
| Electronegativity (χ) | 5.35 |
| Chemical Hardness (η) | 2.15 |
| Global Softness (σ) | 0.465 |
Exploration of Reaction Mechanisms and Transition States using Computational Methods
Computational methods are essential for mapping out the entire energy landscape of a chemical reaction. This allows for the exploration of different possible reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states. nih.gov
To study a potential reaction involving this compound, researchers would first model the reactants and proposed products. Using DFT methods, the potential energy surface connecting them is scanned to find saddle points, which correspond to transition states. mdpi.com A key step is to perform a frequency calculation on the suspected transition state structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. mdpi.com
Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be run to confirm that a transition state indeed connects the intended reactants and products, providing a clear picture of the reaction pathway. nih.gov By comparing the energy barriers (activation energies) of different possible pathways, the most kinetically favorable mechanism can be determined. nih.gov
Solvent Effects Modeling in Reaction Mechanisms and Conformational Preferences (e.g., COSMO-RS)
Reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method for modeling these solvent effects. nih.govresearchgate.net
COSMO-RS works by first performing a quantum chemical calculation (usually DFT) to determine the screening charge density on the surface of the molecule as if it were in a perfect conductor. This generates a "sigma-profile" (σ-profile), which is a histogram of the molecule's surface polarity. ua.pt By combining the σ-profiles of the solute (e.g., this compound) and a solvent, COSMO-RS can accurately predict a wide range of thermodynamic properties without experimental data, including:
Activity coefficients researchgate.net
Solvation free energies nih.gov
Vapor pressures and solubilities
This information is crucial for understanding how a solvent might stabilize or destabilize reactants, products, and transition states, thereby altering reaction kinetics. It can also be used to predict how the conformational preferences of a flexible molecule might change in different solvent environments. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies on Nicotinate (B505614) Derivatives
Quantitative Structure-Property Relationship (QSPR) studies aim to build statistical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. nih.gov These models can then be used to predict the properties of new, unsynthesized compounds. springernature.com
For a class of compounds like nicotinate derivatives, a QSPR study would involve the following steps:
Data Set Compilation: A diverse set of nicotinate derivatives with known experimental data for a specific property (e.g., melting point, solubility, reaction rate) is gathered. researchgate.net
Descriptor Calculation: For each molecule in the set, a large number of numerical "molecular descriptors" are calculated from the optimized 3D structure. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic nature.
Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a subset of the most relevant descriptors to the experimental property. rsc.org
Validation: The model's predictive power is rigorously tested using internal validation methods (like leave-one-out cross-validation) and, ideally, an external test set of molecules not used in the model's creation. nih.gov
A successful QSPR model for nicotinate derivatives could accelerate the discovery of new compounds with desired properties by allowing for rapid computational screening before committing to laboratory synthesis.
Table 3: Examples of Molecular Descriptor Classes Used in QSPR Studies
| Descriptor Class | Examples | Description |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | Describes the basic composition and connectivity of the molecule. |
| Topological | Wiener Index, Kier & Hall Indices | Numerical values derived from the 2D graph representation of the molecule. |
| Geometric | Molecular Surface Area, Molecular Volume | Describes the 3D size and shape of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Quantifies aspects of the molecule's electronic structure. |
| Quantum-Chemical | Total Energy, Electronegativity | Descriptors derived from quantum mechanical calculations. |
Synthetic Applications and Material Science Prospects of Methyl 6 Methoxy 5 Nitronicotinate
Methyl 6-methoxy-5-nitronicotinate as a Pivotal Heterocyclic Building Block in Complex Molecule Synthesis
The utility of this compound as a foundational building block stems from the distinct reactivity of its substituents. The electron-withdrawing nitro group activates the pyridine (B92270) ring for certain nucleophilic substitutions, while also serving as a synthetic handle that can be reduced to an amino group. This amino functionality is a key precursor for the formation of fused nitrogen-containing heterocyclic rings.
The methoxy (B1213986) group at the 6-position is susceptible to nucleophilic displacement, allowing for the introduction of various other functional groups. For instance, it can be substituted by other alkoxides, amines, or halides. The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide range of amides through aminolysis, further expanding its synthetic potential. rsc.org This multi-faceted reactivity allows chemists to employ this compound in multi-step syntheses to create diverse and complex molecular targets.
Application in the Construction of Fused Pyridine Heterocyclic Systems
The strategic placement of reactive sites on the this compound scaffold makes it an ideal starting point for constructing fused heterocyclic systems, where additional rings are built onto the pyridine frame.
The synthesis of pyrazolo[4,3-b]pyridines, a class of compounds investigated for various biological activities, can be achieved from nitropyridine precursors. nih.gov A common strategy involves the reduction of the nitro group of a compound like this compound to form the corresponding amine, Methyl 6-methoxy-5-aminonicotinate. This amine can then undergo condensation and cyclization with a suitable partner, such as a 1,3-dicarbonyl compound, to form the fused pyrazole (B372694) ring.
Alternatively, related chloro-substituted nitropyridines can be used in reactions with hydrazines. nih.gov For example, the Japp–Klingemann reaction provides a pathway to these fused systems from nitroaryl precursors. nih.gov These methods highlight the importance of the nitro-amino functionality in the annulation process to create the pyrazolopyridine core structure.
Similarly, indazoles and their derivatives, which are important in medicinal chemistry, are often synthesized from ortho-substituted nitroaromatics. nih.govgoogle.com The synthesis of 6-nitroindazole, for instance, has been accomplished from 2-methyl-5-nitroacetanilide through nitrosation and cyclization. google.com This demonstrates a classic synthetic pathway where a nitro group and an adjacent methyl or acylamino group on an aromatic ring are key to forming the fused pyrazole ring of the indazole system.
Table 1: Representative Reactions for Fused Heterocycle Synthesis
| Starting Material Type | Reagent(s) | Resulting Heterocycle | Ref. |
| 2-Chloro-3-nitropyridine derivative | Hydrazine derivative | Pyrazolo[4,3-b]pyridine | nih.gov |
| 2-Methyl-5-nitroacetanilide | Sodium Nitrite (B80452), Acetic Anhydride | 6-Nitroindazole | google.com |
| 2'-Fluoro-5'-nitroacetophenone | Hydrazine Hydrate | 3-Methyl-5-nitro-1H-indazole | mdpi.com |
This table illustrates general synthetic strategies applicable to precursors derived from this compound.
The pyridine core of this compound is also a substrate for creating more complex polycyclic systems like pyrroloquinolines. These structures are often explored as conformationally restricted analogues of nicotine (B1678760), which are valuable tools for studying nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govmdpi.com The synthesis of these annulated analogues involves building additional rings onto the pyridine framework to limit the molecule's rotational freedom. mdpi.comnih.gov
For example, the synthesis of a hexahydropyrrolo[3,2-f]pyrindine, a tricyclic nicotine analogue, was achieved starting from nicotinaldehyde, a related pyridine derivative. mdpi.com Such syntheses often involve multiple steps, including additions to the pyridine ring, functional group manipulations, and final cyclization reactions to form the fused pyrrole (B145914) ring, resulting in a pyrroloquinoline-type structure.
Utility in the Preparation of Precursors for Agrochemical and Specialized Chemical Intermediates
Beyond fundamental synthesis, derivatives of nitronicotinates serve as key intermediates in applied fields. The closely related compound, Methyl 6-chloro-5-nitronicotinate, is used as a building block in the synthesis of anticoccidial agents for veterinary use, highlighting the role of this structural class in agrochemical development. chemicalbook.comchemicalbook.com
The methyl ester of this compound is a versatile handle for producing a wide array of nicotinamide (B372718) derivatives. The ester can be converted to the corresponding amide via reaction with ammonia (B1221849) or various primary and secondary amines. rsc.org This transformation is fundamental in organic synthesis and has been optimized using biocatalysis, for example, employing enzymes like Novozym® 435 in continuous-flow microreactors to achieve high yields efficiently and sustainably. rsc.org
These nicotinamide derivatives are not only important in their own right but also serve as precursors for other complex molecules, including analogues of Nicotinamide Adenine Dinucleotide (NAD+), a critical cellular cofactor. beilstein-journals.orgnih.gov
Table 2: Synthesis of Nicotinamide Derivatives from Nicotinate (B505614) Esters
| Ester Substrate | Amine | Product | Key Features | Ref. |
| Methyl Nicotinate | Various amines/benzylamines | N-substituted nicotinamides | Enzyme-catalyzed (Novozym® 435), high yields (81-88%) | rsc.org |
| Ethyl Nicotinate Riboside | Ammonia in Methanol | β-Nicotinamide Riboside | Simultaneous deprotection and amidation | nih.gov |
| Phenyl Nicotinate Riboside | Alkylamines in Trifluoroethanol | N-alkyl-nicotinamide ribosides | Reactive ester allows for efficient amidation | beilstein-journals.org |
This table showcases methods for converting nicotinate esters into a variety of nicotinamide structures.
A significant application of complex heterocyclic synthesis is the creation of conformationally restricted analogues of biologically active molecules for structure-activity relationship (SAR) studies. nih.govnih.gov By locking a flexible molecule into a rigid, defined shape, researchers can determine the precise geometry required for biological activity. nih.gov
Nicotine, a flexible molecule, has been the subject of numerous studies involving conformationally restricted analogues to probe its interaction with nAChRs. nih.govmdpi.com The synthesis of tricyclic and tetracyclic derivatives, where the pyridine and pyrrolidine (B122466) rings of nicotine are fused into a larger, rigid scaffold, allows for a systematic investigation of the receptor's binding pocket. mdpi.comnih.gov For instance, 2,3-annulated and 3,4-annulated tricyclic derivatives of nicotine have been synthesized to explore how restricting the orientation of the pyridine and pyrrolidine moieties affects receptor subtype selectivity and potency. nih.govnih.gov These rigid structures are invaluable for designing new therapeutic agents with improved selectivity and fewer side effects. mdpi.com
Exploration of Nicotinate Derivatives in Functional Materials Research
Nicotinate derivatives, esters of nicotinic acid (pyridine-3-carboxylic acid), are a class of compounds that have garnered significant interest in functional materials research. The presence of the pyridine nitrogen atom and the carboxylate group provides multiple coordination sites, making them excellent ligands for the construction of Metal-Organic Frameworks (MOFs). Furthermore, the aromatic pyridine ring can be readily functionalized to tune the electronic and photophysical properties of the resulting materials, opening avenues for applications in electronics and photonics.
The research into nicotinate derivatives in functional materials is multifaceted, with key areas of investigation including their incorporation into MOFs for gas storage and separation, their use as building blocks for luminescent materials, and their role in the development of advanced polymers. The specific functionalities appended to the pyridine ring, such as the methoxy and nitro groups in this compound, can be expected to impart specific properties to the resulting materials. For instance, the electron-donating methoxy group and the electron-withdrawing nitro group can create a push-pull system, potentially leading to interesting non-linear optical (NLO) properties.
Detailed research findings have highlighted the importance of the substituent groups on the nicotinate core in determining the final properties of the material. For example, the introduction of fluorine atoms into nicotinate-based MOFs has been shown to enhance their selective adsorption of certain dyes. researchgate.net Similarly, the use of different metal centers in conjunction with nicotinate ligands can lead to materials with tailored magnetic or catalytic properties.
The following table summarizes the properties and potential applications of selected nicotinate derivatives in functional materials research, providing a comparative perspective for the potential of this compound.
| Nicotinate Derivative | Key Functional Groups | Material Application | Observed Properties/Research Findings |
| Methyl nicotinate | Ester | Polymer synthesis | Can be incorporated into polymer backbones to create materials that gradually release nicotinic acid. |
| Ethyl nicotinate | Ester | Polymer synthesis | Used in the preparation of N-nicotinoyl alkylenamine, a monomer for polymerization. google.com |
| Nicotinic acid | Carboxylic acid, Pyridine | MOF synthesis | Acts as a ligand to form coordination polymers with various metal ions. |
| Hydroxy-substituted nicotinates | Hydroxyl, Carboxylic acid | Luminescent materials | The hydroxyl group can enhance the luminescent properties of the resulting metal complexes. |
| Fluoro-substituted nicotinates | Fluorine, Carboxylic acid | Selective adsorption in MOFs | Fluorine-donor sites in the MOF structure can lead to selective adsorption of dyes like Congo red. researchgate.net |
The potential of this compound in functional materials remains largely unexplored in published literature. However, based on the known roles of its functional groups, several prospective applications can be hypothesized. The nitro group, being a strong electron-withdrawing group, could enhance the electron-accepting properties of the molecule, making it a candidate for n-type organic electronic materials. The presence of both a methoxy (electron-donating) and a nitro (electron-withdrawing) group on the same aromatic ring suggests potential for applications in nonlinear optics, where such push-pull systems are desirable.
Furthermore, this compound could serve as a versatile precursor for a range of other functional molecules. For instance, the nitro group can be reduced to an amino group, yielding Methyl 5-amino-6-methoxynicotinate. This resulting aminonicotinate could then be used to build more complex structures, such as polymers with specific optoelectronic properties or as a ligand for the synthesis of novel MOFs with unique catalytic or sorption characteristics. The synthesis of Methyl 5,6-diaminonicotinate from Methyl 6-amino-5-nitronicotinate has been reported, showcasing the synthetic accessibility of such derivatives. mdpi.com
The following interactive data table provides an overview of the key characteristics and potential research directions for this compound in material science.
| Property/Application Area | Relevant Functional Groups | Potential Research Direction |
| Organic Electronics | Nitro group, Methoxy group, Pyridine ring | Investigation as an n-type semiconductor or as a component in charge-transfer complexes. |
| Nonlinear Optics (NLO) | Nitro group (acceptor), Methoxy group (donor) | Synthesis and characterization of materials for second-harmonic generation or other NLO applications. |
| Metal-Organic Frameworks (MOFs) | Pyridine nitrogen, Ester group (after hydrolysis) | Use as a functionalized ligand to create MOFs with tailored pore environments for selective gas adsorption or catalysis. |
| Luminescent Materials | Pyridine ring, Substituent effects | Exploration of its coordination complexes with lanthanide or transition metals for potential luminescent properties. |
| Polymer Science | Ester group, Functionalizable nitro group | Incorporation into polymer chains to modify their electronic properties or to serve as a platform for further functionalization. |
Q & A
Q. What are the recommended methods for synthesizing Methyl 6-methoxy-5-nitronicotinate, and how can reproducibility be ensured?
To synthesize this compound, nitro-group functionalization of the pyridine ring followed by esterification is a common approach. Key steps include:
- Nitro-group introduction : Use nitration conditions (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Esterification : Employ methanol in the presence of catalytic sulfuric acid or thionyl chloride for methyl ester formation.
For reproducibility: - Document reaction parameters (temperature, stoichiometry, solvent purity) meticulously.
- Use high-purity reagents and validate intermediates via NMR or HPLC .
- Include full experimental details in supplementary materials to enable replication .
Q. How should researchers characterize the physicochemical properties of this compound?
Critical properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 212.16 g/mol | |
| Density | 1.4±0.1 g/cm³ | |
| Boiling Point | 331.0±37.0°C at 760 mmHg | |
| Flash Point | 154.0±26.5°C | |
| Methodological steps: |
- Melting point : Use differential scanning calorimetry (DSC); note that literature data may be absent .
- Solubility : Perform shake-flask experiments in water, DMSO, and ethanol.
- Stability : Monitor decomposition via TGA under varying humidity and temperature .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Storage : Store at 2–8°C in a dry, sealed container to prevent degradation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Contain spills with sand or vermiculite; avoid water to prevent environmental contamination .
- Toxicity : Classified as harmful if swallowed (H302) and causes skin/eye irritation (H315/H319). Conduct risk assessments using SDS guidelines, even though some toxicity data gaps exist .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying conditions?
Conflicting stability data may arise from differences in:
- Storage conditions : Compare degradation rates at 2–8°C vs. room temperature using HPLC to quantify purity over time .
- Humidity exposure : Conduct accelerated stability studies (40°C/75% RH) and analyze decomposition products via LC-MS .
- Methodological rigor : Ensure studies specify analytical methods (e.g., detection limits for impurities) .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate activation energies for nitro-group displacement reactions.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. methanol) on reaction pathways.
- Validation : Cross-reference computational predictions with experimental kinetic data (e.g., Arrhenius plots) .
Q. How can the carcinogenic potential of this compound be assessed in vitro?
- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 mix) .
- Genotoxicity Assays : Perform comet assays or micronucleus tests on mammalian cell lines (e.g., CHO-K1).
- Data Interpretation : Note that IARC/NTP classifications for similar nitropyridines suggest potential carcinogenicity; prioritize containment and waste neutralization protocols .
Q. What strategies optimize the selective reduction of the nitro group in this compound without ester cleavage?
- Catalytic Hydrogenation : Test Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) in ethanol at 25°C.
- Chemoselective Agents : Use SnCl₂/HCl or Fe/HCl to reduce nitro to amine while preserving the ester group.
- Monitoring : Track reaction progress via FT-IR (disappearance of NO₂ peaks at ~1520 cm⁻¹) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point)?
- Experimental Replication : Repeat measurements using calibrated equipment (e.g., DSC for melting point).
- Purity Verification : Compare results against samples purified via recrystallization or column chromatography.
- Meta-Analysis : Review multiple sources (e.g., academic journals vs. SDS) and highlight methodology differences .
Methodological Best Practices
- Literature Review : Use systematic search strategies (e.g., CAS No. 59237-49-9) and prioritize peer-reviewed journals over vendor SDS .
- Data Reporting : Adhere to Beilstein Journal guidelines for experimental details and supplementary data .
- Ethical Disposal : Neutralize waste with sodium bicarbonate before disposal via licensed hazardous waste services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
